molecular formula C16H17ClN6OS B4567369 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4567369
M. Wt: 376.9 g/mol
InChI Key: XVEGZYYBEYBGFG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17ClN6OS and its molecular weight is 376.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0873081 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of molecules containing 1,3,4-thiadiazole and their biological activities. The study highlighted the potential of these compounds in antimicrobial, antilipase, and antiurease activities, indicating their relevance in the development of new therapeutic agents (Başoğlu et al., 2013).

Synthesis and Antibacterial Screening

Deshmukh et al. (2017) synthesized a series of novel 1,3,4-thiadiazoles and tested them for antibacterial activity. This research underscores the significance of 1,3,4-thiadiazole derivatives, including the compound , in creating new antibacterial agents (Deshmukh et al., 2017).

Microwave-Promoted Synthesis and Biological Activity

Özil et al. (2015) investigated the microwave-promoted synthesis of 1,2,4-triazole derivatives, including 1,3,4-thiadiazole, for their antimicrobial, anti-lipase, and antiurease activities. This study provides insight into the versatility of these compounds in medicinal chemistry (Özil et al., 2015).

Synthesis of Formazans from Mannich Base as Antimicrobial Agents

Sah et al. (2014) conducted research on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating its potential as an antimicrobial agent. This research highlights the pharmaceutical applications of such compounds (Sah et al., 2014).

Conversion of Pyrroles into Bi-1,2,5-Thiadiazoles

Research by Duan and Rees (1997) presented a new route to biheterocycles through the conversion of pyrroles into bi-1,2,5-thiadiazoles. The study's findings have implications for the synthesis of complex heterocyclic compounds in drug discovery (Duan & Rees, 1997).

Antimicrobial Assessment Utilizing Ethyl 1-Aminotetrazole-5-carboxylate

Taha and El-Badry (2010) assessed the antimicrobial properties of heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate. This study contributes to understanding the antimicrobial potential of such compounds, including those with 1,3,4-thiadiazole structures (Taha & El-Badry, 2010).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6OS/c1-4-12-19-21-16(25-12)18-15(24)13-14(9(2)3)23(22-20-13)11-7-5-10(17)6-8-11/h5-9H,4H2,1-3H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEGZYYBEYBGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide

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